molecular formula C7H7BF3KS B1592818 Potassium 4-(methylthio)phenyltrifluoroborate CAS No. 871231-43-5

Potassium 4-(methylthio)phenyltrifluoroborate

Cat. No. B1592818
M. Wt: 230.1 g/mol
InChI Key: RXGCQQOLNQOSLX-UHFFFAOYSA-N
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Description

Potassium 4-(methylthio)phenyltrifluoroborate (KMTPT) is an organosulfur compound that has been used in a variety of scientific research applications. KMTPT is synthesized through a reaction between potassium trifluoroborate and 4-(methylthio)phenol, and is used as a reagent in organic synthesis. Its unique properties make it an attractive compound for use in organic synthesis, and its potential applications have been studied extensively in recent years.

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including derivatives like Potassium 4-(methylthio)phenyltrifluoroborate, have been extensively utilized in cross-coupling reactions. These compounds are pivotal in creating complex molecules due to their ability to undergo cross-coupling with various organic halides. Alacid and Nájera (2008) demonstrated that potassium aryltrifluoroborates can be cross-coupled with aryl and heteroaryl chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This process affords biphenyls under phosphine-free conditions, indicating the compound's utility in synthesizing biphenyl structures efficiently and sustainably (Alacid & Nájera, 2008).

Hydrolysis and Boronic Acid Release

The hydrolysis of potassium organotrifluoroborate compounds to their corresponding boronic acids is a critical step in Suzuki-Miyaura coupling reactions. Lennox and Lloyd-Jones (2012) explored this mechanism, revealing that the hydrolysis rates of potassium organotrifluoroborates are influenced by several variables, including the nature of the substituents. This study underscores the importance of understanding the hydrolysis behavior of such compounds for their effective use in catalytic cross-coupling reactions (Lennox & Lloyd‐Jones, 2012).

Electrosynthesis Applications

Potassium 4-(methylthio)phenyltrifluoroborate and its analogs find applications in electrosynthesis, a process that involves the synthesis of chemical compounds through electrochemical reactions. Attour et al. (2008) investigated the use of an electrochemical microreactor for the anodic synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, highlighting the role of potassium salts in influencing the reaction mechanism and selectivity (Attour et al., 2008).

Material Science and Membrane Technology

In the field of material science and membrane technology, potassium tetrafluoroborate, a compound related to Potassium 4-(methylthio)phenyltrifluoroborate, has been studied for its potential as a carrier for CO2 transport. Lee and Kang (2021) showed that incorporating potassium tetrafluoroborate into poly(ether-block-amide) significantly improves CO2 separation performance, indicating the potential of potassium-based trifluoroborates in enhancing gas separation technologies (Lee & Kang, 2021).

properties

IUPAC Name

potassium;trifluoro-(4-methylsulfanylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3S.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGCQQOLNQOSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)SC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635708
Record name Potassium trifluoro[4-(methylsulfanyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-(methylthio)phenyltrifluoroborate

CAS RN

871231-43-5
Record name Potassium trifluoro[4-(methylsulfanyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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